molecular formula C14H10BrClO2 B8157915 Benzyl 3-bromo-5-chlorobenzoate

Benzyl 3-bromo-5-chlorobenzoate

Cat. No.: B8157915
M. Wt: 325.58 g/mol
InChI Key: FQTSVJZGWLGNSO-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-5-chlorobenzoate is a halogenated benzoate ester featuring a benzyl ester group and substituents at the 3- and 5-positions of the aromatic ring (bromo and chloro, respectively). This compound’s ester group (benzyl) distinguishes it from simpler benzoates like methyl or ethyl esters, which are often employed as intermediates in coupling reactions or drug development .

Properties

IUPAC Name

benzyl 3-bromo-5-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTSVJZGWLGNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-5-chlorobenzoate typically involves the esterification of 3-bromo-5-chlorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Benzyl 3-bromo-5-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-5-chlorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, although specific details would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromo-5-chlorobenzoate

Methyl 3-bromo-5-chlorobenzoate (compound 36 in ) serves as a key precursor in Suzuki-Miyaura cross-coupling reactions. For example, it reacts with 4-trifluoromethylphenylboronic acid to form biphenyl intermediates, which are further reduced and functionalized into bioactive molecules . Key distinctions from the benzyl ester include:

  • Reactivity : The methyl ester’s smaller steric profile facilitates coupling reactions, whereas the benzyl group may hinder such processes or require deprotection steps.
  • Stability: Methyl esters are less prone to hydrolysis under basic conditions compared to benzyl esters, which can be cleaved via hydrogenolysis.

Benzyl Benzoate

Benzyl benzoate (BB), a simple benzoate ester, is a first-line topical treatment for scabies, demonstrating 87% cure rates in clinical trials . Comparative insights:

  • In contrast, the bromo and chloro groups in Benzyl 3-bromo-5-chlorobenzoate may alter bioavailability or target binding.
  • Biological Activity : BB’s acaricidal properties are well-documented, but halogenation could modify its efficacy or toxicity. For instance, halogen atoms may engage in halogen bonding with biological targets, though this remains speculative without direct data.

Ethyl 3-bromo-5-chlorobenzoate

Compared to this compound:

  • Deprotection : Ethyl esters typically require harsher hydrolysis conditions (e.g., strong acids/bases) than benzyl esters, which can be removed under milder catalytic hydrogenation.

Data Table: Structural and Functional Comparison

Compound Ester Group Substituents Molecular Weight (g/mol) Key Applications Notable Properties
This compound Benzyl 3-Br, 5-Cl ~295.6 Potential synthetic intermediate High lipophilicity; halogenated
Methyl 3-bromo-5-chlorobenzoate Methyl 3-Br, 5-Cl ~249.5 Suzuki coupling precursor Low steric hindrance; reactive
Benzyl Benzoate Benzyl None ~212.2 Topical scabies treatment High efficacy; moderate irritation

Research Findings and Implications

  • Synthetic Utility : Methyl 3-bromo-5-chlorobenzoate’s role in biphenyl synthesis highlights the importance of ester selection in cross-coupling reactions. Substituting methyl with benzyl may necessitate protocol adjustments due to steric or stability differences .
  • For example, biphenyl-benzamide derivatives (synthesized from methyl 3-bromo-5-chlorobenzoate) exhibit bioactive properties, suggesting analogous pathways for the benzyl variant .
  • Toxicity and Tolerability : Benzyl benzoate’s 24% incidence of burning sensation underscores the need to evaluate halogenated derivatives for adverse effects, particularly given their increased lipophilicity.

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